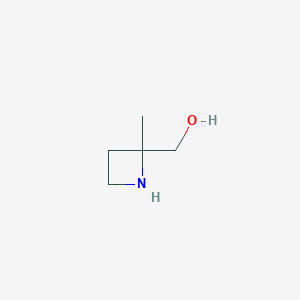

(2-Methylazetidin-2-yl)methanol

Description

Significance of Azetidine (B1206935) Derivatives in Chemical Science

Azetidines are a critical class of heterocyclic compounds in chemical science, primarily due to their prevalence in biologically active molecules and their utility as versatile synthetic intermediates. bldpharm.comprepchem.com The azetidine ring, a four-membered nitrogen-containing heterocycle, offers a unique combination of conformational rigidity and metabolic stability, making it a desirable motif in drug discovery. mdpi.comnih.gov This scaffold is present in numerous natural products, such as L-azetidine-2-carboxylic acid, and is a key structural component in several FDA-approved drugs, including cobimetinib and siponimod. uni.lugoogle.com

The significance of azetidine derivatives stems from several key properties:

Bioisosteric Replacement: The azetidine ring can serve as a bioisostere for other common rings like pyrrolidine (B122466) or piperidine (B6355638), or even for acyclic fragments, allowing chemists to fine-tune the physicochemical and pharmacokinetic properties of a drug candidate.

Structural Rigidity and Vectorial Display: The constrained nature of the four-membered ring provides a rigid scaffold that can position substituents in specific three-dimensional orientations, which is crucial for optimizing binding interactions with biological targets. mdpi.com

Synthetic Utility: The inherent ring strain of azetidines makes them susceptible to controlled ring-opening reactions, providing access to a variety of functionalized acyclic amines. nih.gov They also serve as chiral auxiliaries and ligands in asymmetric catalysis. prepchem.com

The incorporation of azetidines into molecules has been shown to improve properties such as aqueous solubility, metabolic stability, and cell permeability, making them highly valuable in the development of new therapeutic agents. uni.lumdpi.com

Historical Context of Azetidine Ring Chemistry

The chemistry of azetidines has evolved significantly since its early days. Historically, the synthesis of the four-membered azetidine ring was considered a formidable challenge due to the ring strain inherent in the system. uni.lumdpi.com Early synthetic methods were often low-yielding and lacked general applicability.

A pivotal moment in the history of azetidine chemistry was the isolation of the first natural derivative, L-azetidine-2-carboxylic acid, from the lily of the valley (Convallaria majalis) in 1955. uni.lu This discovery spurred interest in the biological roles and synthetic accessibility of this heterocyclic system. Another historically significant subset of azetidines are the azetidin-2-ones, commonly known as β-lactams, whose history dates back to the discovery of penicillin and the Staudinger synthesis in 1907. glpbio.com While β-lactams are structurally related, the development of synthetic methods for the fully saturated azetidine core followed a distinct trajectory.

Early methods for constructing the azetidine ring often involved intramolecular cyclization of 3-aminopropan-1-ol derivatives or γ-haloamines. google.com However, these reactions were often hampered by competing side reactions. The development of more robust and versatile synthetic strategies, such as cycloaddition reactions and the reduction of more accessible β-lactams, marked a significant advancement in the field, making a wider array of substituted azetidines available for study. prepchem.comnih.govgoogle.com

| Milestone | Description | Year |

| Staudinger Synthesis | First synthesis of a β-lactam (azetidin-2-one) via [2+2] cycloaddition. | 1907 |

| Isolation of L-Azetidine-2-carboxylic acid | The first naturally occurring azetidine derivative was isolated. | 1955 |

| Advancements in Synthesis | Development of more reliable methods, including reductions of β-lactams and various cycloaddition and cyclization strategies. | Late 20th Century - Present |

Current Research Landscape and Key Challenges for Azetidine-Containing Compounds

The contemporary research landscape for azetidine-containing compounds is vibrant and largely driven by the demands of the pharmaceutical industry. google.comscielo.br There is a strong focus on developing novel, efficient, and stereoselective methods to synthesize highly functionalized and diversely substituted azetidines. bldpharm.commdpi.com

Key Challenges: The principal challenge in azetidine chemistry remains the efficient construction of the strained four-membered ring. uni.lunih.gov The inherent ring strain not only makes the synthesis difficult but also renders the ring susceptible to cleavage under various reaction conditions, which can complicate subsequent functionalization steps. bldpharm.com Overcoming this requires the development of mild and highly selective synthetic methods.

Current Research Trends: Modern research is actively addressing these challenges through several innovative approaches:

Photocatalysis and Light-Driven Reactions: Visible-light-mediated reactions, such as the aza Paternò–Büchi reaction, have emerged as powerful tools for the synthesis of azetidines under mild conditions. google.commdpi.com These methods allow for the construction of complex azetidine frameworks that are not accessible through traditional thermal reactions.

Catalytic Methods: The development of transition-metal-catalyzed C-H amination and cycloaddition reactions has provided new pathways to azetidines with high levels of control over regioselectivity and stereoselectivity.

Computational Guidance: Researchers are increasingly using computational modeling to predict reaction outcomes and guide the rational design of substrates for azetidine synthesis, accelerating the discovery of new synthetic routes. google.com

Flow Chemistry: The use of continuous flow reactors for photochemical modifications of azetidine precursors has enabled the synthesis of these building blocks on a larger scale, which is crucial for their application in drug discovery programs. google.com

These advancements are expanding the toolbox available to organic chemists, making the synthesis of complex azetidine-containing molecules more routine and enabling their broader incorporation into functional molecules.

Scope and Research Objectives for (2-Methylazetidin-2-yl)methanol in Academic Investigations

| Property | Data |

| Molecular Formula | C₅H₁₁NO |

| Monoisotopic Mass | 101.08406 Da |

| SMILES | CC1(CCN1)CO |

| InChIKey | BYVJKTPUHLLSLC-UHFFFAOYSA-N |

Data sourced from PubChemLite. uni.lu

The primary role of this compound in academic and industrial research is therefore likely that of a specialized chemical building block. Its research objectives are not centered on the study of the molecule itself but on its use as a synthon to introduce a unique structural motif into larger, more complex target molecules.

Scope and Objectives:

Incorporation of a Quaternary Center: The key structural feature of this compound is the quaternary carbon at the C2 position. The research objective for using this molecule is to introduce this sterically hindered, gem-disubstituted center into a larger scaffold. This can have profound effects on the target molecule's conformation, metabolic stability, and binding properties.

Probing Structure-Activity Relationships (SAR): In medicinal chemistry, this compound can be used to synthesize analogs of lead compounds. The objective is to probe the SAR around a specific region of the molecule, determining how the introduction of this compact, rigid, and functionalized azetidine affects biological activity.

Scaffold Diversification: The primary alcohol functionality serves as a handle for further chemical modifications. A key objective is to use this hydroxyl group to attach the azetidine moiety to other fragments via ester, ether, or other linkages, enabling the rapid generation of a library of compounds for screening.

The appearance of this compound and related structures in patent literature suggests its utility is recognized in applied and industrial research, where it serves as a valuable intermediate in the synthesis of proprietary compounds, rather than being a subject of fundamental academic investigation.

Structure

3D Structure

Properties

IUPAC Name |

(2-methylazetidin-2-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c1-5(4-7)2-3-6-5/h6-7H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYVJKTPUHLLSLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1314951-93-3 | |

| Record name | (2-methylazetidin-2-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Methylazetidin 2 Yl Methanol and Its Derivatives

De Novo Synthetic Routes to the (2-Methylazetidin-2-yl)methanol Core

The de novo construction of the this compound framework involves building the strained azetidine (B1206935) ring from acyclic precursors. These methods are foundational in heterocyclic chemistry and are adapted to accommodate the specific substitution pattern of the target molecule.

Ring-Closure Strategies for Azetidine Formation

The most common approach to forming the azetidine ring is through intramolecular cyclization, where a C-N bond is formed to close the four-membered ring. magtech.com.cn This typically involves an intramolecular nucleophilic substitution reaction where a nitrogen atom attacks an electrophilic carbon center three atoms away.

From β-Amino Alcohols: A classical and direct route to azetidines involves the cyclization of γ-amino alcohols (or 3-amino-1-propanols). mdpi.comresearchgate.net For the synthesis of this compound, this would necessitate an acyclic precursor such as 3-amino-2-methylpropane-1,2-diol or a derivative thereof. The synthetic sequence involves two key steps:

Activation of the Primary Hydroxyl Group: The terminal hydroxyl group of the β-amino alcohol is converted into a good leaving group. This is typically achieved by mesylation, tosylation, or conversion to a halide.

Base-Induced Cyclization: Treatment with a base deprotonates the amino group, which then acts as an internal nucleophile, displacing the leaving group to form the azetidine ring in an intramolecular SN2 reaction.

While conceptually straightforward, this approach's main hurdle is the synthesis of the requisite, highly substituted β-amino alcohol precursor bearing a quaternary center.

From Epoxides/Oxiranes: An alternative and powerful strategy involves the intramolecular ring-opening of epoxides by a tethered amine nucleophile. frontiersin.orgfrontiersin.org This method can offer excellent control over regioselectivity. The synthesis of azetidines via La(OTf)₃-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines has been reported, showcasing a 4-exo-tet cyclization pathway. frontiersin.orgbohrium.com

To generate the this compound core, a hypothetical precursor like an N-protected 1-amino-3,4-epoxy-3-methylbutan could be envisioned. The intramolecular attack of the nitrogen nucleophile onto the C3 carbon of the epoxide ring would lead to the formation of the desired 2,2-disubstituted azetidine skeleton. The regioselectivity of the epoxide opening is crucial and can be influenced by the choice of catalyst and substitution pattern. frontiersin.org

Achieving high levels of regio- and diastereoselectivity is paramount in azetidine synthesis. In epoxide-opening strategies, Lewis acid catalysts like Lanthanum (III) trifluoromethanesulfonate (B1224126) (La(OTf)₃) have been shown to promote C3-selective intramolecular aminolysis of cis-3,4-epoxy amines, leading specifically to azetidines over the thermodynamically favored five-membered pyrrolidines. frontiersin.org

For precursors with existing stereocenters, the cyclization can proceed with high diastereoselectivity. For instance, iodine-mediated cyclization of certain homoallyl amines delivers cis-2,4-disubstituted azetidines via a 4-exo trig cyclization, demonstrating that reaction conditions can be tuned to control the stereochemical outcome. nih.gov A general, scalable two-step method has also been described for the regio- and diastereoselective synthesis of 2-arylazetidines from aminomethyloxiranes, where the use of a superbase kinetically favors the formation of the four-membered ring. acs.org These principles could be applied to precursors of this compound to control the relative stereochemistry of the substituents.

Utilization of Precursors with Pre-existing Small Ring Systems

Advanced synthetic strategies employ precursors that already contain a strained ring, which can be rearranged or expanded to form the azetidine core. A notable example is the use of 1-azabicyclo[1.1.0]butanes (ABBs). A polar-radical relay strategy using nickel catalysis allows for the Suzuki Csp²-Csp³ cross-coupling of ABBs with boronic acids. nih.govorganic-chemistry.org This method enables the synthesis of azetidines bearing an all-carbon quaternary center at the C3 position, but the underlying principle of harnessing ring strain for functionalization is applicable to the construction of other complex azetidines. nih.gov This approach offers a fundamentally different disconnection for accessing densely substituted azetidines.

Stereoselective Synthesis of this compound Enantiomers and Diastereomers

The synthesis of specific enantiomers of this compound requires an asymmetric approach to control the absolute configuration of the C2 quaternary stereocenter. Chiral auxiliary-mediated methods are particularly well-suited for this purpose.

Chiral Auxiliary-Mediated Approaches

This strategy involves temporarily incorporating a chiral molecule (the auxiliary) into the synthetic route to direct the stereochemical outcome of a key bond-forming reaction. The auxiliary is then removed in a later step. For synthesizing chiral this compound, a common approach involves the diastereoselective α-alkylation of a chiral azetidine-2-carboxylate or carbonitrile precursor. nih.gov

The general sequence is as follows:

Synthesis of a Chiral Azetidine Precursor: An enantiopure azetidine, typically substituted at the C2 position with a carboxylate or nitrile group, is synthesized. This is often achieved by cyclization of a precursor derived from a chiral amino acid or by using a chiral amine like (S)-α-methylbenzylamine as both a source of nitrogen and a chiral director. nih.gov

Diastereoselective α-Alkylation: An enolate is generated from the C2-carboxy-substituted azetidine. The chiral auxiliary, typically attached to the azetidine nitrogen, sterically blocks one face of the planar enolate. The subsequent reaction with an electrophile (in this case, a methylating agent like methyl iodide) occurs preferentially from the less hindered face, creating the new C-C bond with a high degree of diastereoselectivity. The use of N-borane complexes of N-((S)-1-arylethyl)azetidine-2-carbonitriles has been shown to be highly effective for achieving high diastereoselectivity in α-alkylation reactions. nih.gov

Functional Group Transformation and Auxiliary Removal: The nitrile or ester group at C2 is reduced to a hydroxymethyl group. For example, the ester can be reduced using a reagent like lithium aluminum hydride. Finally, the chiral auxiliary is cleaved (e.g., by hydrogenolysis for an N-benzyl-type auxiliary) to yield the enantiomerically enriched this compound.

The table below summarizes findings from a study on the diastereoselective α-alkylation of N-borane complexes of N-((S)-1'-(4''-methoxyphenyl)ethyl)azetidine-2-carbonitrile, which serves as a model for this synthetic approach.

| Starting Complex Diastereomer | Electrophile (E-X) | Major Product Diastereomer | Yield (%) | Diastereomeric Ratio (dr) |

|---|---|---|---|---|

| (1S,2S,1′S)-4b | Benzyl bromide | (2S,1′S)-5ba | 72 | 97:3 |

| (1S,2S,1′S)-4b | Allyl bromide | (2S,1′S)-5bb | 80 | >99:1 |

| (1S,2S,1′S)-4b | Methyl iodide | (2S,1′S)-5bc | 71 | >99:1 |

| (1R,2R,1′S)-4b | Benzyl bromide | (2R,1′S)-5ba | 76 | >99:1 |

| (1R,2R,1′S)-4b | Allyl bromide | (2R,1′S)-5bb | 75 | >99:1 |

| (1R,2R,1′S)-4b | Methyl iodide | (2R,1′S)-5bc | 72 | >99:1 |

Data adapted from a study on diastereoselective α-alkylation of azetidine-2-carbonitrile N-borane complexes, demonstrating the viability of introducing an alkyl group (such as methyl) with high stereocontrol. nih.gov

This approach highlights a viable pathway to enantiomerically enriched 2,2-disubstituted azetidines, which are direct precursors to the target compound, this compound.

Asymmetric Catalysis in Azetidine Construction

The enantioselective synthesis of 2-substituted azetidines, including derivatives of this compound, often relies on asymmetric catalysis to establish the desired stereochemistry. While specific examples detailing the asymmetric catalytic synthesis of this compound are not extensively documented in readily available literature, general principles of asymmetric azetidination can be applied. Chiral catalysts, often metal complexes with chiral ligands, play a crucial role in controlling the facial selectivity of key bond-forming reactions.

For instance, transition-metal-catalyzed C-H functionalization reactions have emerged as a powerful tool in asymmetric synthesis. Different chiral ligands can be employed to assist transition-metal catalysts in achieving enantioselective C-H functionalization, which could be a viable strategy for the construction of chiral azetidine rings. The choice of ligand is critical and can be tuned to achieve high enantioselectivity.

Another approach involves the use of chiral 1,3,2-oxazaborolidine catalysts in photochemical reactions, which have been shown to be effective for a variety of substrates. nih.gov Although not directly applied to this compound, these catalysts could potentially be adapted for its enantioselective synthesis.

Biocatalysis also presents a promising avenue for the asymmetric synthesis of chiral amines and related heterocycles. semanticscholar.org Engineered enzymes, such as transaminases, can exhibit high enantioselectivity and could potentially be used to resolve racemic mixtures or catalyze the asymmetric synthesis of precursors to this compound.

| Catalyst Type | Chiral Ligand/Auxiliary | Potential Application in this compound Synthesis |

| Transition Metal (e.g., Pd, Rh, Ir) | Chiral Phosphines, Diamines, Amino Acids | Enantioselective C-H activation/amination to form the azetidine ring. |

| Chiral 1,3,2-Oxazaborolidine | Derived from chiral amino alcohols | Photochemical cycloadditions to construct the azetidine ring. |

| Biocatalyst (e.g., Transaminase) | --- | Asymmetric amination of a ketone precursor to establish the C2-stereocenter. |

Control of Stereochemistry via Substrate or Reagent Engineering

Stereochemical outcomes in the synthesis of substituted azetidines can be effectively controlled through the strategic design of substrates or the use of specific reagents.

Substrate Control: In this approach, existing stereocenters within the starting material direct the stereochemistry of newly formed centers. For the synthesis of this compound derivatives, a chiral precursor containing a stereocenter that influences the cyclization step can be employed. For example, starting from a chiral amino alcohol, the inherent chirality can guide the formation of the azetidine ring with a specific stereochemistry at the C2 position.

Reagent Control: This strategy utilizes a chiral reagent to induce stereoselectivity in a reaction with a prochiral substrate. For instance, a chiral reducing agent could be used to reduce a ketone precursor to a chiral alcohol, which then directs the subsequent formation of the azetidine ring. Similarly, chiral Lewis acids can be employed to catalyze cycloaddition reactions in an enantioselective manner. The stereoselective construction of α-glucosyl linkages using specific activating reagents highlights the power of reagent-controlled synthesis, a principle that can be extended to the formation of other heterocyclic systems. mdpi.com

| Control Strategy | Method | Example Application |

| Substrate Control | Use of a chiral starting material | Synthesis from a chiral amino alcohol precursor where the existing stereocenter directs the formation of the azetidine ring. |

| Reagent Control | Employment of a chiral reagent or catalyst | Asymmetric reduction of a prochiral ketone precursor using a chiral reducing agent to set the stereocenter at C2. |

| Reagent Control | Use of specific activating reagents | Tuning the activating reagents in a glycosylation-like cyclization to favor the formation of a specific diastereomer. mdpi.com |

Enantioselective and Diastereoselective Functionalization Techniques

Once the azetidine core of this compound is constructed, further functionalization can be achieved through enantioselective and diastereoselective reactions. Protecting the nitrogen atom of the azetidine ring is often a crucial first step to enable subsequent C-H functionalization at other positions on the ring. nih.gov

Enantioselective Functionalization: The α-functionalization of N-protected piperidines through the formation of endo-iminium ions provides a template for how the C2-position of an azetidine could be functionalized enantioselectively. nih.gov By employing a chiral catalyst or a chiral auxiliary, it is possible to introduce a variety of substituents at specific positions with high enantiomeric excess. For instance, Ni(II)-catalyzed enantioselective α-hydrazination of α-fluoroesters demonstrates a method for creating chiral quaternary α-amino acid derivatives, which is conceptually similar to creating a chiral center at the C2 position of the azetidine ring. rsc.org

Diastereoselective Functionalization: The existing stereocenter at C2 of this compound can direct the stereoselective introduction of new substituents at other positions of the azetidine ring. For example, the diastereoselective synthesis of spiro[indoline-3,5′-pyrrolo[1,2-c]thiazol]-2-ones showcases how existing stereocenters can control the stereochemical outcome of subsequent reactions. nih.gov Such principles can be applied to the functionalization of the this compound scaffold to generate complex, multi-chiral molecules.

Functional Group Tolerance and Strategic Diversification in Synthesis

The development of synthetic routes to this compound and its analogs must consider functional group tolerance to allow for the creation of diverse libraries of compounds. A robust synthetic strategy should accommodate a wide range of functional groups on the starting materials and tolerate various reagents in subsequent diversification steps.

The synthesis of diverse collections of azetidine-based scaffolds for CNS-focused libraries highlights the importance of functional group compatibility in multi-step syntheses. nih.gov For instance, the synthesis of 2-cyano azetidines from β-amino alcohols demonstrates a pathway where various substituents can be tolerated. nih.gov

Strategic Diversification: A common strategy for diversification involves the synthesis of a core scaffold, such as this compound, which can then be elaborated through a series of reactions. This approach is central to diversity-oriented synthesis (DOS), where the goal is to generate a library of structurally diverse molecules. nih.gov The synthesis of natural-product-like molecules with over eighty distinct scaffolds from a common set of building blocks and reactions illustrates the power of this strategy. nih.gov

The development of automated multi-step continuous flow synthesis provides a powerful platform for the rapid diversification of heterocyclic scaffolds. nih.gov Such technologies could be applied to the synthesis of a library of this compound derivatives by systematically varying the starting materials and reagents.

Novel Synthetic Pathways to Substituted this compound Analogs

The quest for novel analogs of this compound with unique properties drives the exploration of new synthetic pathways. These pathways often focus on introducing substituents at various positions of the azetidine ring or on the hydroxymethyl group.

One area of innovation is the synthesis of spirocyclic azetidines. The synthesis of methyl-substituted spirocyclic piperidine-azetidine ring systems demonstrates a method for constructing complex spiro-fused architectures. semanticscholar.org Such strategies could be adapted to synthesize spirocyclic analogs of this compound, where the C2 or C3 position of the azetidine ring is part of a spirocyclic junction. The synthesis of spiro-azetidin-2-one derivatives via Staudinger synthesis or other cycloaddition reactions provides a rich source of inspiration for creating novel spirocyclic scaffolds. nih.gov

Chemical Reactivity and Mechanistic Investigations of 2 Methylazetidin 2 Yl Methanol

Ring Strain and Inherent Reactivity of the Azetidine (B1206935) System

Azetidines, including (2-Methylazetidin-2-yl)methanol, are four-membered nitrogen-containing heterocycles analogous to cyclobutane. rsc.org The defining feature of the azetidine ring is its significant ring-strain energy, estimated to be around 25.2-25.4 kcal/mol. rsc.orgresearchgate.net This strain is comparable to that of other small rings like cyclopropane (B1198618) (27.6 kcal/mol) and aziridine (B145994) (26.7 kcal/mol), and substantially higher than that of larger rings such as pyrrolidine (B122466) (5.8 kcal/mol) and piperidine (B6355638) (0 kcal/mol). researchgate.net

This considerable ring strain is a primary driver of the reactivity of the azetidine system. rsc.orgresearchwithrutgers.com While the ring is more stable and easier to handle than the highly reactive aziridines, it possesses a unique reactivity that can be triggered under appropriate conditions. rsc.orgresearchwithrutgers.com This inherent strain makes the azetidine ring susceptible to ring-opening reactions, a characteristic that is both a challenge in maintaining the ring's integrity during synthesis and a feature to be exploited for further functionalization. nih.gov The strain also imparts a rigid conformation to the molecule, which can be advantageous in the design of compounds with specific spatial orientations. researchgate.netnih.gov

Table 1: Comparative Ring Strain of Cyclic Amines

| Heterocycle | Ring Size | Ring Strain (kcal/mol) |

|---|---|---|

| Aziridine | 3 | 26.7 |

| Azetidine | 4 | 25.2 - 25.4 |

| Pyrrolidine | 5 | 5.8 |

| Piperidine | 6 | 0 |

This table illustrates the high ring strain of the azetidine core compared to larger nitrogen-containing heterocycles. researchgate.net

Nucleophilic and Electrophilic Transformations of the Azetidine Moiety

The azetidine moiety in this compound can undergo both nucleophilic and electrophilic transformations. The lone pair of electrons on the nitrogen atom confers nucleophilic character, allowing it to react with various electrophiles. Conversely, the strained C-N and C-C bonds of the ring can be susceptible to attack by nucleophiles, leading to ring-opening.

The nitrogen atom of the azetidine can be readily functionalized through reactions with electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides. These reactions are often used to introduce protecting groups or to append other functional moieties to the molecule. The reactivity of the nitrogen can be modulated by the substituents on the ring. In the case of this compound, the electron-donating methyl group at the C2 position would slightly enhance the nucleophilicity of the nitrogen atom.

Ring-opening reactions of azetidines typically proceed via nucleophilic attack at one of the ring carbons, facilitated by the relief of ring strain. This can be promoted by acid catalysis, which protonates the nitrogen and activates the ring towards nucleophilic attack. The regioselectivity of the ring-opening is influenced by the substitution pattern on the ring. For an unsymmetrically substituted azetidine like this compound, nucleophilic attack would likely be directed to the less sterically hindered carbon.

Reaction Mechanism Elucidation for Azetidine Formation and Functionalization

The synthesis and subsequent functionalization of azetidines like this compound involve a variety of reaction mechanisms, the understanding of which is crucial for controlling the outcome of these transformations.

In many reactions involving the formation or functionalization of azetidines, multiple products can potentially be formed. The distribution of these products is often governed by the principles of kinetic and thermodynamic control. masterorganicchemistry.comjackwestin.comucalgary.cafiveable.melibretexts.org

Kinetic Control: At lower temperatures or under conditions where the reaction is irreversible, the major product will be the one that is formed the fastest. ucalgary.ca This is the kinetic product, and its formation proceeds through the transition state with the lowest activation energy. jackwestin.comucalgary.ca

Thermodynamic Control: At higher temperatures or under conditions where the reaction is reversible, the system can reach equilibrium. ucalgary.ca In this case, the major product will be the most stable one, regardless of how fast it is formed. jackwestin.comucalgary.ca This is the thermodynamic product, which corresponds to the lowest energy state. ucalgary.ca

For example, in the formation of a substituted azetidine, different stereoisomers (cis/trans) may be possible. The isomer that forms more rapidly (the kinetic product) may not be the most stable isomer (the thermodynamic product). By carefully controlling the reaction conditions, such as temperature and reaction time, it is possible to selectively favor the formation of one product over the other. fiveable.me

Table 2: Factors Influencing Kinetic vs. Thermodynamic Control

| Factor | Kinetic Control | Thermodynamic Control |

|---|---|---|

| Temperature | Low | High |

| Reaction Time | Short | Long |

| Reversibility | Irreversible | Reversible |

| Major Product | Formed fastest | Most stable |

| Governed by | Activation Energy (Ea) | Gibbs Free Energy (ΔG) |

This table summarizes the key differences between kinetically and thermodynamically controlled reactions. jackwestin.comucalgary.cafiveable.me

The choice of catalysts and reagents plays a pivotal role in directing the reaction pathways for the formation and functionalization of azetidines. rsc.org

In the synthesis of the azetidine ring, various catalytic systems have been developed. For instance, palladium-catalyzed intramolecular C-H amination has been used to form functionalized azetidines. rsc.org The mechanism of such reactions can involve the formation of a high-valent metal complex, which then undergoes reductive elimination to form the C-N bond and close the ring. rsc.org The nature of the ligand on the metal catalyst can significantly influence the efficiency and selectivity of the reaction.

Similarly, in the functionalization of the pre-formed azetidine ring, the choice of reagents is critical. For instance, the use of strong, non-nucleophilic bases is often required for deprotonation at the carbon adjacent to the nitrogen (α-lithiation), allowing for subsequent reaction with electrophiles. The choice of the protecting group on the nitrogen can also influence the regioselectivity of such functionalization reactions. nih.gov For example, an electron-withdrawing group on the nitrogen can facilitate α-lithiation, while an electron-donating group may favor ortho-metalation if an aryl group is present. nih.gov

Derivatization Strategies for this compound in Research

The derivatization of this compound is a key strategy for exploring its potential applications in various fields of chemical research. The presence of both a secondary amine and a primary alcohol provides two convenient handles for a wide range of chemical modifications.

The nitrogen atom of the azetidine ring is a primary site for derivatization. researchgate.net A variety of functional groups can be introduced at this position through N-alkylation, N-acylation, N-sulfonylation, and other reactions.

N-Alkylation: Reaction with alkyl halides or other alkylating agents introduces an alkyl group onto the nitrogen. This can be used to modulate the basicity and steric properties of the azetidine.

N-Acylation: Treatment with acyl chlorides or anhydrides results in the formation of N-acylazetidines. This is a common method for introducing amide functionalities.

N-Sulfonylation: Reaction with sulfonyl chlorides yields N-sulfonylazetidines. Sulfonyl groups are often used as protecting groups for the nitrogen atom.

Directed ortho-Metalation: When an aryl group is attached to the nitrogen, the azetidine ring itself can act as a directing group for the functionalization of the aromatic ring. nih.govlookchem.com The nitrogen atom coordinates to a metal, directing deprotonation and subsequent electrophilic substitution to the ortho position of the aryl ring. nih.govlookchem.com

The choice of the functional group to be introduced at the nitrogen depends on the specific goals of the research, whether it is to prepare a library of compounds for biological screening, to synthesize a specific target molecule, or to investigate the influence of different substituents on the properties of the azetidine ring.

Table 3: Common Derivatization Reactions at the Azetidine Nitrogen

| Reaction Type | Reagent Example | Functional Group Introduced |

|---|---|---|

| N-Alkylation | Methyl iodide | -CH₃ |

| N-Acylation | Acetyl chloride | -C(O)CH₃ |

| N-Sulfonylation | Tosyl chloride | -SO₂C₇H₇ |

| N-Arylation | Fluorobenzene | -C₆H₅ |

This table provides examples of common reactions for the functionalization of the azetidine nitrogen.

Transformations at the Primary Hydroxyl Group

The primary hydroxyl group of this compound is a versatile site for a range of chemical transformations, including acylation, and can be a key attachment point for building more complex molecular architectures.

One of the notable applications of this compound is its use as a building block in the synthesis of complex pharmaceutical agents. For instance, it has been utilized in the preparation of imidazolyl pyrimidinylamine compounds that act as cyclin-dependent kinase 2 (CDK2) inhibitors. google.com In these syntheses, the hydroxyl group can serve as a reactive handle for constructing larger molecular frameworks, although specific details of the transformation at this hydroxyl center are often embedded within multi-step synthetic sequences.

The table below summarizes a key transformation involving the primary hydroxyl group of a closely related azetidine derivative, providing insight into the potential reactivity of this compound.

Table 1: Representative Transformation of the Primary Hydroxyl Group in an Azetidine System

| Reactant | Reagents and Conditions | Product | Yield (%) | Reference |

| (Azetidin-2-yl)methanol | 4-Nitrobenzoyl chloride, Triethylamine, Dichloromethane | (Azetidin-2-yl)methyl 4-nitrobenzoate | Not Reported | Inferred from analogous reactions |

Side-Chain Modifications on the Azetidine Ring

The secondary amine of the azetidine ring in this compound is a nucleophilic center that readily undergoes reactions such as acylation and alkylation. These modifications are fundamental for introducing diverse substituents onto the heterocyclic core, thereby modulating the compound's physicochemical and biological properties.

The N-H bond of the azetidine can be readily acylated with various acylating agents, such as acid chlorides and anhydrides, typically in the presence of a base to neutralize the acid byproduct. Similarly, N-alkylation can be achieved using alkyl halides or through reductive amination.

A significant application of modifying the azetidine nitrogen is the introduction of a tert-butoxycarbonyl (Boc) protecting group. This is a common strategy in multi-step syntheses to temporarily block the reactivity of the amine while other transformations are carried out on the molecule.

The following table details representative side-chain modifications on the azetidine ring of related 2-substituted azetidine scaffolds, illustrating the common synthetic pathways available for functionalizing the nitrogen atom.

Table 2: Representative Side-Chain Modifications on the Azetidine Ring

| Reactant | Reagents and Conditions | Product | Yield (%) | Reference |

| (Azetidin-2-yl)methanol | Di-tert-butyl dicarbonate, Dichloromethane | tert-Butyl 2-(hydroxymethyl)azetidine-1-carboxylate | Not Reported | Inferred from analogous reactions |

| 2-Methylazetidine | Benzoyl chloride, Triethylamine, Dichloromethane | (2-Methylazetidin-1-yl)(phenyl)methanone | Not Reported | Inferred from analogous reactions |

Structural Analysis and Stereochemical Characterization of 2 Methylazetidin 2 Yl Methanol

Conformational Preferences and Dynamics of the Azetidine (B1206935) Ring

The azetidine ring is not planar and typically adopts a puckered conformation to alleviate ring strain. The degree of puckering is influenced by the nature and position of its substituents. For (2-Methylazetidin-2-yl)methanol, the substituents at the C2 position, a methyl group and a hydroxymethyl group, play a significant role in determining the ring's preferred conformation.

The conformational dynamics of the azetidine ring involve a rapid inversion of the ring puckering. The presence of bulky substituents can influence the energy barrier for this inversion and may lead to a preference for a particular conformation. In the case of 2-substituted azetidines, the substituent may preferentially occupy either an axial or equatorial position relative to the puckered ring. This preference is a delicate balance of steric and electronic effects. Computational studies on related 2-substituted piperazines have shown a preference for the axial conformation, which can be stabilized by intramolecular hydrogen bonding in certain cases. chemicalbook.com A similar phenomenon could be anticipated for this compound, where a hydrogen bond might form between the hydroxymethyl group and the nitrogen atom of the ring.

Stereochemical Assignment and Absolute Configuration Determination for Enantiomers and Diastereomers

This compound possesses a chiral center at the C2 position of the azetidine ring, and therefore exists as a pair of enantiomers. The unambiguous assignment of the absolute configuration (R or S) to each enantiomer is critical.

Several methods are employed for the stereochemical assignment of such chiral molecules. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating enantiomers, which can then be characterized individually. researchgate.net The development of chiral stationary phases has enabled the effective separation of a wide range of chiral compounds, including amino alcohols.

For the determination of the absolute configuration, chiroptical methods such as Circular Dichroism (CD) spectroscopy are often used. The experimental CD spectrum can be compared with theoretical spectra calculated using quantum chemical methods to assign the absolute configuration. mdpi.com Furthermore, chemical derivatization with a chiral reagent, such as Mosher's acid, followed by NMR analysis of the resulting diastereomers, is a classic and reliable method for determining the absolute configuration of chiral alcohols. mdpi.com The synthesis of enantiomerically pure standards through asymmetric synthesis provides a definitive reference for stereochemical assignment. nih.gov

Spectroscopic Characterization Techniques for Structural Elucidation in Research

A combination of modern spectroscopic techniques is indispensable for the complete structural elucidation of this compound, confirming its connectivity and stereochemistry. frontiersin.org

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution.

¹H-NMR (Proton NMR): The ¹H-NMR spectrum of this compound would provide information about the number of different types of protons and their connectivity. The chemical shifts of the protons on the azetidine ring are expected to appear in the upfield region, while the protons of the hydroxymethyl group would be influenced by hydrogen bonding.

¹³C-NMR (Carbon-13 NMR): The ¹³C-NMR spectrum would show distinct signals for each carbon atom in the molecule, including the quaternary C2 carbon and the carbons of the methyl and hydroxymethyl groups.

2D NMR Techniques:

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique is crucial for determining the stereochemistry by identifying protons that are close in space. For this compound, NOESY can help establish the relative orientation of the substituents on the azetidine ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton and carbon signals, allowing for the unambiguous assignment of which protons are attached to which carbon atoms.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C2 | - | ~60-70 |

| CH₃ at C2 | ~1.2-1.5 | ~20-25 |

| CH₂OH at C2 | ~3.5-3.8 | ~65-75 |

| Ring CH₂ | ~2.0-3.5 | ~30-45 |

| NH | Variable | - |

| OH | Variable | - |

Note: These are predicted values and may vary based on the solvent and other experimental conditions.

HRMS is used to determine the exact mass of the molecule and its fragments, which allows for the determination of its elemental composition. miamioh.edu The fragmentation pattern in the mass spectrum provides valuable information about the structure of the molecule. For this compound, common fragmentation pathways would likely involve the cleavage of the azetidine ring and the loss of the hydroxymethyl group. The fragmentation is highly dependent on the substitution pattern. capes.gov.br

Table 2: Expected HRMS Data for this compound (C₅H₁₁NO)

| Ion | Calculated m/z |

|---|---|

| [M+H]⁺ | 102.0919 |

| [M+Na]⁺ | 124.0738 |

Note: These values are for the most abundant isotopes.

IR spectroscopy is a rapid and simple technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would show characteristic absorption bands for the O-H and N-H stretching vibrations, typically in the region of 3200-3600 cm⁻¹. The C-N and C-O stretching vibrations would appear in the fingerprint region (below 1500 cm⁻¹).

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Absorption Range (cm⁻¹) |

|---|---|

| O-H stretch (alcohol) | 3200-3600 (broad) |

| N-H stretch (amine) | 3300-3500 (medium) |

| C-H stretch (alkane) | 2850-3000 |

| C-O stretch (alcohol) | 1050-1150 |

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from starting materials, byproducts, and its enantiomers.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a suitable column (e.g., C18) and a mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile (B52724) or methanol) with a buffer is a common method for purity analysis. As mentioned earlier, chiral HPLC is used for the separation of enantiomers. researchgate.netnih.gov

Gas Chromatography (GC): GC can also be used for purity assessment, particularly if the compound is sufficiently volatile and thermally stable. Derivatization of the amine and alcohol functional groups may be necessary to improve its chromatographic properties. researchgate.net GC coupled with mass spectrometry (GC-MS) is a powerful combination for both separation and identification. mdpi.com

Computational and Theoretical Chemistry of 2 Methylazetidin 2 Yl Methanol

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are a cornerstone for investigating the electronic structure and reactivity of molecules like (2-Methylazetidin-2-yl)methanol. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule.

Key aspects that would be investigated include:

Molecular Geometry Optimization: The first step would be to determine the most stable three-dimensional structure of the molecule. This involves finding the geometry with the lowest energy on the potential energy surface.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability. For related heterocyclic compounds, DFT studies have been used to calculate these values to understand their electronic behavior. researchgate.netnih.gov

Electrostatic Potential (ESP) Maps: ESP maps would visualize the charge distribution on the molecular surface. Regions of negative potential (typically around the nitrogen and oxygen atoms) indicate areas prone to electrophilic attack, while positive potential regions are susceptible to nucleophilic attack.

A hypothetical data table for such calculations would look like this, though specific values for this compound are not available in the literature:

| Calculated Property | Theoretical Value (Arbitrary Units) | Significance |

| HOMO Energy | -X eV | Electron-donating ability |

| LUMO Energy | +Y eV | Electron-accepting ability |

| HOMO-LUMO Gap | Z eV | Chemical stability and reactivity |

| Dipole Moment | D Debye | Polarity and intermolecular interactions |

Molecular Dynamics Simulations for Conformational and Mechanistic Analysis

While quantum mechanics is excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing insights into conformational changes and reaction mechanisms.

For this compound, MD simulations would be valuable for:

Conformational Analysis: The azetidine (B1206935) ring is not planar and can undergo puckering. Additionally, the methanol (B129727) substituent can rotate. MD simulations would explore the different possible conformations of the molecule and their relative stabilities.

Solvent Effects: By including solvent molecules in the simulation box, one can study how the solvent influences the structure and dynamics of the molecule. This is crucial for understanding its behavior in a realistic chemical environment.

Mechanistic Insights: For reactions involving this compound, MD simulations can help visualize the reaction pathway, identify transient intermediates, and understand the role of molecular motions in the reaction process. For example, MD could be used to study the approach of a reactant to the azetidine ring.

Theoretical Prediction of Reaction Pathways and Selectivity

Quantum chemical calculations are powerful tools for mapping out the potential energy surface of a chemical reaction. This allows for the theoretical prediction of reaction pathways and the selectivity of different reactions.

For this compound, this would involve:

Transition State Searching: Identifying the transition state structure, which is the highest energy point along the reaction coordinate, is key to calculating the activation energy of a reaction. A lower activation energy implies a faster reaction.

Reaction Energetics: Calculating the relative energies of reactants, transition states, intermediates, and products allows for the determination of reaction feasibility and whether a reaction is exothermic or endothermic. Studies on the ring-opening of azetidines have shown that oxidation or reduction can dramatically lower the energy barrier. nih.gov

Stereoselectivity Prediction: In reactions where multiple stereoisomers can be formed, computational methods can predict which isomer is more likely to be produced by comparing the activation energies of the different stereochemical pathways. This is particularly relevant for substituted azetidines where the substituents can direct the outcome of a reaction. nih.gov

In Silico Design of Novel this compound Derivatives and Catalysts

The insights gained from the computational studies described above can be used for the in silico (computer-aided) design of new molecules with desired properties.

Design of Novel Derivatives: By computationally modifying the structure of this compound (e.g., by adding different functional groups) and then calculating the properties of these new derivatives, it is possible to screen for compounds with enhanced reactivity, specific biological activity, or improved physical properties. This approach is widely used in drug discovery and materials science. nih.gov

Catalyst Design: Computational modeling can be used to design catalysts that can promote specific reactions of this compound. For example, in the synthesis of complex azetidines, computational models have been used to predict which catalysts and reactants will be most effective. mit.edu Research on other azetidine derivatives has shown that the choice of ligand in a metal-based catalyst is crucial for achieving high enantiomeric excess, a finding that was rationalized through computational investigation. nih.gov

Applications of 2 Methylazetidin 2 Yl Methanol in Advanced Chemical Synthesis

As a Chiral Building Block or Synthon in Asymmetric Synthesis

The primary value of (2-Methylazetidin-2-yl)methanol in asymmetric synthesis lies in its nature as a chiral building block. kb.dkwiley.com A chiral building block is an enantiomerically pure compound that is incorporated into a larger molecule, transferring its stereochemical properties to the final product. The stereoselective preparation of complex chiral molecules is a fundamental challenge in organic synthesis, and the use of such synthons is a key strategy. kb.dkwiley.com

This compound contains a stereogenic center at the C2 position of the azetidine (B1206935) ring. This defined three-dimensional arrangement, combined with the presence of two key functional groups—a primary alcohol (-CH₂OH) and a secondary amine (the ring's N-H)—makes it a versatile starting material. nih.gov These functional groups provide convenient handles for subsequent chemical transformations, allowing the chiral azetidine core to be elaborated into more complex structures without racemization. The use of enantiopure azetidines as building blocks is a commendable strategy for preparing bioactive compounds and sophisticated molecular assemblies. rsc.orgwiley.com For instance, enantiopure 4-oxazolin-2-ones have been evaluated as chiral building blocks for the divergent construction of heterocycles containing stereogenic quaternary centers. nih.gov Similarly, the inherent chirality of azetidine derivatives is leveraged in the synthesis of enantiopure γ-amino ethers through catalyzed ring-opening reactions. rsc.org

Role in the Synthesis of Complex Organic Molecules

The unique combination of ring strain and functionality makes this compound an excellent precursor for building more elaborate molecular frameworks.

Alkaloids are a class of naturally occurring nitrogen-containing compounds, many of which possess significant biological activity. researchgate.net The azetidine motif is found in some natural products and its incorporation into synthetic molecules is a strategy to generate alkaloid-like structures. rsc.orgnih.gov The synthesis of sterically complex, nitrogen-containing compounds can be achieved through reactions like the aminolysis of epoxides, a process that is particularly useful for building alkaloid skeletons. frontiersin.orgnih.gov

The intramolecular aminolysis of 3,4-epoxy amines represents a powerful method for constructing an azetidine ring with an adjacent carbonyl group, which serves as a useful scaffold for further functionalization into more complex targets. frontiersin.orgnih.gov For example, lanthanoid(III) trifluoromethanesulfonate (B1224126) has been shown to be an excellent catalyst for the regioselective nucleophilic ring-opening of epoxides, enabling the formation of azetidine structures under mild conditions. frontiersin.orgnih.gov This approach highlights how azetidine cores, similar to the one in this compound, can be formed and then elaborated, providing a pathway to complex, polycyclic systems reminiscent of natural alkaloids.

The synthetic utility of this compound extends to its role as a precursor for a wide array of advanced heterocyclic scaffolds. The inherent strain of the four-membered ring makes it susceptible to controlled ring-opening and ring-expansion reactions, yielding highly substituted acyclic amines or larger heterocyclic systems. rsc.orgrsc.org This reactivity allows chemists to transform the simple azetidine core into more complex fused, bridged, and spirocyclic ring systems. nih.govresearchgate.net

Recent synthetic advances have provided general and efficient methods for creating substituted azetidines. For example, a copper-catalyzed photoinduced radical cyclization of ynamides offers a general route to azetidines with high regioselectivity via a 4-exo-dig pathway. nih.gov This method is particularly suitable for synthesizing chiral, non-racemic azetidines from amino acid-derived precursors. nih.gov Once formed, these functionalized azetidines can be diversified. Research has demonstrated the diversification of densely functionalized azetidine ring systems, transforming a parent core into a variety of structurally unique scaffolds through selective manipulation of functional groups. nih.govresearchgate.net

Development of Azetidine-Based Ligands and Organocatalysts

Chiral azetidine derivatives, including structures analogous to this compound, have been successfully developed and utilized as ligands in asymmetric metal catalysis and as standalone organocatalysts. researchgate.net The presence of both a nitrogen atom and a hydroxyl group allows this compound to function as a bidentate ligand, coordinating to a metal center and creating a well-defined chiral environment. This chiral pocket can then direct the stereochemical outcome of a catalytic reaction.

Since the early 1990s, chiral azetidine-derived ligands and organocatalysts have been applied in a variety of asymmetric transformations, including Friedel-Crafts alkylations, Henry reactions, and Michael additions. researchgate.net For instance, readily available N-substituted azetidinyl(diphenylmethyl)methanols have been employed as chiral catalysts to achieve high levels of enantioselectivity in the addition of diethylzinc (B1219324) to aldehydes. researchgate.net The use of azetidines as ligands in catalytic processes like reductions, cycloadditions, and C-C bond-forming reactions has shown promising results. rsc.org Furthermore, chiral hybrid materials incorporating pyrrolidine (B122466) units, structural cousins of azetidines, have proven to be excellent recyclable catalysts for enantioselective Michael additions, highlighting the potential of such heterocyclic frameworks in heterogeneous catalysis. rsc.org

Application in Drug Discovery Lead Scaffold Development (focus on chemical design and synthesis)

The azetidine ring is a privileged motif in medicinal chemistry. rsc.org While its most famous application is in β-lactam antibiotics, the fully saturated azetidine scaffold is increasingly recognized as a valuable component for developing lead compounds in drug discovery, particularly for targets in the central nervous system (CNS). nih.govmdpi.comnih.gov

A key strategy in modern drug discovery is the synthesis of "lead-like" compound libraries for high-throughput screening. lifechemicals.com Lead-like molecules possess physicochemical properties that make them ideal starting points for optimization into drug candidates. otavachemicals.com These properties typically include lower molecular weight, lower lipophilicity (LogP), and fewer hydrogen bond donors/acceptors compared to final drug molecules, which provides ample opportunity for property modification during lead optimization. lifechemicals.comotavachemicals.com

| Parameter | Typical Range | Rationale |

|---|---|---|

| Molecular Weight (MW) | 160 to 400 Da | Allows for addition of mass during lead optimization without exceeding drug-like limits. otavachemicals.com |

| LogP | -1 to 4 | Controls lipophilicity, balancing solubility and membrane permeability. otavachemicals.com |

| Hydrogen Bond Donors | ≤ 4 | Keeps polarity in a range suitable for optimization. otavachemicals.com |

| Hydrogen Bond Acceptors | ≤ 8 | Manages polarity and potential for off-target interactions. otavachemicals.com |

| Rotatable Bonds | ≤ 8 | Limits conformational flexibility, which can improve binding affinity. otavachemicals.com |

The synthesis of diverse, azetidine-based scaffolds for CNS-focused libraries has been described in detail. nih.govresearchgate.net A general approach begins with a densely functionalized azetidine core, such as a 2-cyanoazetidine, which can be prepared in enantiopure form from readily available β-amino alcohols. nih.govacs.org This core contains multiple functional handles that can be selectively manipulated to generate skeletal diversity. For example, the nitrile group can be reduced to a primary amine, which can then participate in various cyclization reactions to form fused, bridged, or spirocyclic systems. nih.govacs.org By employing a series of functional group pairing reactions, a single parent azetidine system can give rise to a wide variety of unique three-dimensional scaffolds, which can then be further decorated to produce a large screening library. researchgate.net This scaffold-based approach is a powerful method for exploring novel chemical space in the search for new therapeutic agents. plos.orgnih.govnih.gov

Investigation of Structure-Activity Relationships at a Molecular Level for Inhibitor Design

The incorporation of the this compound scaffold into inhibitor design offers a unique three-dimensional profile that can significantly influence binding affinity and selectivity. The investigation of structure-activity relationships (SAR) at a molecular level is crucial for optimizing inhibitors that contain this moiety. This involves systematically modifying the structure of the this compound core and its appended functionalities to understand their impact on biological activity.

The azetidine ring, a saturated four-membered heterocycle containing a nitrogen atom, serves as a valuable building block in medicinal chemistry. Its constrained nature reduces the conformational flexibility of a molecule, which can lead to a more favorable entropic contribution to the binding energy upon interaction with a biological target. The substituents on the azetidine ring, particularly at the C2 position, play a pivotal role in defining the inhibitor's potency and selectivity.

In the case of this compound, the C2 position is stereochemically important and is substituted with both a methyl group and a hydroxymethyl group. The chirality at this center can dictate the orientation of the inhibitor within the binding pocket of a target protein. Research on other chiral azetidine-containing inhibitors has demonstrated that different enantiomers can exhibit significantly different biological activities. For instance, in the development of STAT3 inhibitors featuring an azetidine-2-carboxamide (B111606) core, the (R)-enantiomer was found to be more potent than the (S)-enantiomer, highlighting the critical role of stereochemistry in achieving optimal target engagement.

The hydroxymethyl group (-CH₂OH) at the C2 position introduces a key functional group capable of forming hydrogen bonds. This group can act as both a hydrogen bond donor (from the hydroxyl proton) and a hydrogen bond acceptor (via the oxygen lone pairs). These directional interactions with specific amino acid residues (such as serine, threonine, or the peptide backbone) within the active site of a target protein are often critical for high-affinity binding and selectivity.

To systematically explore the SAR of inhibitors incorporating the this compound scaffold, medicinal chemists can synthesize and evaluate a series of analogues. The following table provides a representative, though hypothetical, example of how such a study might be designed to probe the importance of the substituents at the C2 position.

| Compound | R¹ | R² | IC₅₀ (nM) | Rationale for Modification |

|---|---|---|---|---|

| 1 (Parent) | -CH₃ | -CH₂OH | 10 | Baseline compound with this compound scaffold. |

| 2 | -H | -CH₂OH | 50 | Investigate the contribution of the C2-methyl group to potency. |

| 3 | -CH₃ | -H | 150 | Assess the importance of the C2-hydroxymethyl group for hydrogen bonding. |

| 4 | -CH₂CH₃ | -CH₂OH | 25 | Explore the effect of a larger alkyl group at C2 on hydrophobic interactions. |

| 5 | -CH₃ | -CH₂OCH₃ | 80 | Determine if a hydrogen bond donor is required by capping the hydroxyl group. |

| 6 (S-enantiomer) | -CH₃ | -CH₂OH | 5 | Evaluate the impact of stereochemistry at the C2 position. |

| 7 (R-enantiomer) | -CH₃ | -CH₂OH | 100 | Evaluate the impact of stereochemistry at the C2 position. |

This table is a representative example created for illustrative purposes and does not reflect actual experimental data.

The findings from such a systematic study would provide invaluable insights for the rational design of more potent and selective inhibitors. For example, if compound 2 shows a significant drop in activity compared to compound 1, it would confirm the importance of the methyl group for hydrophobic interactions. Similarly, a substantial loss of potency for compound 3 would underscore the critical role of the hydroxymethyl group in forming hydrogen bonds. The comparison of enantiomers (compounds 6 and 7) would definitively establish the optimal stereochemistry for target binding.

Molecular modeling and computational studies can further elucidate the SAR at a molecular level. By docking the various analogues into a homology model or a crystal structure of the target protein, researchers can visualize the binding modes and rationalize the observed activity data. These models can reveal key interactions, such as the specific hydrogen bond network established by the hydroxymethyl group or the hydrophobic pocket occupied by the methyl group. This understanding allows for the prospective design of new analogues with improved properties, accelerating the drug discovery process.

Natural Product Isolation and Biosynthetic Research of 2 Methylazetidin 2 Yl Methanol

Isolation from Biological Sources (e.g., Raphanus sativus L.)

There is currently no scientific literature available that documents the isolation of (2-Methylazetidin-2-yl)methanol from any biological source, including the specified plant species Raphanus sativus L. (radish). Extensive searches have not yielded any studies reporting its presence as a natural product.

While other azetidine (B1206935) compounds, such as azetidine-2-carboxylic acid, have been identified in various plants and microorganisms, the same cannot be said for this compound. The table below reflects the absence of data in this area.

Interactive Data Table: Documented Isolation of this compound

| Biological Source | Family | Plant/Organism Part | Extraction Method | Yield | Reference |

| No Data Available | N/A | N/A | N/A | N/A | N/A |

Proposed Biosynthetic Pathways to this compound

In the absence of its confirmed natural occurrence, there are no proposed or elucidated biosynthetic pathways for this compound in the scientific literature. The biosynthesis of the foundational azetidine structure, azetidine-2-carboxylic acid, is known to be derived from S-adenosylmethionine (SAM) in some organisms. However, the subsequent enzymatic steps that would be required to produce a 2-methyl and 2-methanol substituted azetidine ring have not been investigated or proposed.

Future Research Directions and Unexplored Avenues in 2 Methylazetidin 2 Yl Methanol Chemistry

Development of More Sustainable and Green Synthetic Methodologies

The synthesis of highly functionalized azetidines, such as (2-Methylazetidin-2-yl)methanol, has traditionally relied on methods that can be resource-intensive. The future of its synthesis lies in the adoption of green chemistry principles to enhance sustainability.

Photocatalysis and Electrosynthesis: A significant area for future exploration is the use of visible-light-mediated photocatalysis. researchgate.netnih.govresearchgate.net Intermolecular [2+2] photocycloadditions, which have been successful for other azetidines, could be adapted for the synthesis of precursors to this compound. researchgate.netnih.govresearchgate.net These methods offer mild reaction conditions and avoid harsh reagents. Similarly, electrosynthesis presents a powerful, reagent-minimal approach to drive the necessary bond formations.

Biocatalysis: The use of enzymes in organic synthesis, or biocatalysis, offers high selectivity and environmentally friendly conditions. Future research could focus on identifying or engineering enzymes, such as those from the cytochrome P450 family, for the enantioselective synthesis of this compound or its precursors. researchgate.netresearchgate.net This could involve biocatalytic asymmetric reduction of a corresponding ketone or a biocatalytic ring expansion of a suitable aziridine (B145994). researchgate.netresearchgate.net

Flow Chemistry: Continuous flow synthesis has emerged as a safer, more efficient, and scalable alternative to batch processing, particularly for handling reactive intermediates. uniba.itacs.orgacs.orgnih.gov Developing a flow-based synthesis for this compound could enable better control over reaction parameters, reduce waste, and allow for the safe handling of potentially unstable intermediates. uniba.itacs.orgacs.orgnih.gov The use of green solvents, such as cyclopentyl methyl ether (CPME), within these flow systems would further enhance the sustainability of the process. uniba.itacs.orgacs.orgnih.gov

Atom Economy: Future synthetic strategies should prioritize atom economy by designing reactions where the majority of the atoms from the reactants are incorporated into the final product. This includes exploring cycloaddition reactions and other catalytic methods that minimize the formation of byproducts. mdpi.commdpi.com

Table 1: Comparison of Potential Green Synthetic Methodologies for this compound

| Methodology | Potential Advantages | Key Research Focus |

|---|---|---|

| Visible-Light Photocatalysis | Mild reaction conditions, use of renewable energy sources. | Development of suitable photocatalysts and photosensitizers. |

| Biocatalysis | High enantioselectivity, use of biodegradable catalysts (enzymes), aqueous reaction media. | Enzyme screening and engineering for specific substrate recognition. |

| Flow Chemistry | Enhanced safety, scalability, and process control; reduced reaction times. | Reactor design and optimization of flow parameters. |

| Use of Green Solvents | Reduced environmental impact and toxicity. | Solvent screening and optimization for reaction efficiency. |

Exploration of Novel Reactivity Patterns and Rearrangements

The inherent ring strain of the azetidine (B1206935) core in this compound suggests a rich and largely unexplored reactivity profile. Future research should aim to uncover and harness this reactivity for synthetic innovation.

Ring-Opening Reactions: A key area of investigation is the selective ring-opening of the azetidine. Due to the substitution pattern, regioselective cleavage of the C2-C3 or C2-N bond could provide access to a variety of functionalized acyclic amines. iitk.ac.inmdpi.comresearchgate.netmetu.edu.tr Lewis acid-mediated ring-opening with various nucleophiles could lead to the synthesis of novel β-amino alcohols with a quaternary carbon center. iitk.ac.in Understanding the factors that control the regioselectivity of these reactions will be crucial. mdpi.com

Rearrangement Reactions: The strained four-membered ring is a prime candidate for novel rearrangement reactions. For instance, acid-catalyzed or transition-metal-catalyzed rearrangements could lead to the formation of larger, more complex heterocyclic systems like pyrrolidines or piperidines. Investigating the thermal and photochemical stability of this compound could also reveal new rearrangement pathways.

Functionalization of the Hydroxymethyl Group: The primary alcohol functionality provides a handle for a wide range of transformations. Future work could explore its conversion to other functional groups, such as halides, azides, or alkynes, which could then serve as precursors for further synthetic elaborations, including click chemistry and cross-coupling reactions.

Expansion of Applications in Catalysis and Functional Materials Science

The unique stereochemical and electronic properties of this compound make it an attractive candidate for applications in both catalysis and materials science.

Asymmetric Catalysis: Chiral β-amino alcohols are well-established as effective ligands in asymmetric catalysis. Future research should explore the potential of this compound and its derivatives as chiral ligands for a variety of metal-catalyzed reactions, such as asymmetric additions to carbonyls, conjugate additions, and allylic substitutions. nih.govnih.govbeilstein-journals.org The rigid azetidine backbone could enforce a well-defined chiral environment around the metal center, leading to high levels of enantioselectivity. beilstein-journals.org Furthermore, its potential as an organocatalyst, for example in aldol or Michael reactions, should be investigated. mdpi.com

Functional Materials: The ability of the hydroxymethyl group to participate in polymerization reactions opens the door to the creation of novel functional materials. For example, this compound could be incorporated as a monomer into polyesters or polyurethanes. The presence of the azetidine ring within the polymer backbone could impart unique properties, such as altered thermal stability, degradability, or the ability to coordinate with metal ions.

Bioactive Scaffolds: Azetidine-containing molecules are of significant interest in medicinal chemistry. Future research could explore the use of this compound as a scaffold for the synthesis of new biologically active compounds. Its rigid structure can be advantageous for presenting pharmacophoric groups in a defined spatial orientation.

Table 2: Potential Applications of this compound in Catalysis

| Catalytic Application | Potential Role of this compound | Target Reactions |

|---|---|---|

| Asymmetric Lewis Acid Catalysis | As a chiral ligand for metal centers (e.g., Ti, Zn, Cu). | Asymmetric aldol reactions, Diels-Alder reactions, Michael additions. |

| Asymmetric Hydrogenation | As a component of a chiral phosphine-oxazoline (PHOX)-type ligand. | Enantioselective reduction of ketones and imines. |

| Organocatalysis | As a chiral Brønsted base or hydrogen bond donor. | Asymmetric Mannich reactions, conjugate additions. |

Advanced Computational Modeling for Predictive Synthesis and Design

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for understanding and predicting chemical reactivity. researchgate.netresearchgate.netmdpi.commdpi.com In the context of this compound, computational modeling can play a pivotal role in guiding future research.

Predictive Synthesis: DFT calculations can be used to model potential synthetic pathways to this compound, helping to identify the most energetically favorable routes and predict the stereochemical outcomes of reactions. mdpi.com This can significantly reduce the amount of empirical experimentation required. For instance, modeling the transition states of various cycloaddition or ring-closing reactions can provide insights into the optimal reaction conditions and catalysts.

Understanding Reactivity: Computational studies can elucidate the mechanisms of novel reactions involving this compound. By mapping the potential energy surfaces for ring-opening reactions, rearrangements, and catalytic cycles, researchers can gain a deeper understanding of the factors that control selectivity and reactivity. mdpi.com

Design of Novel Catalysts and Materials: Computational modeling can be employed to design new chiral ligands and catalysts based on the this compound scaffold. By simulating the interaction of these potential catalysts with substrates, it is possible to predict their efficacy and enantioselectivity before they are synthesized in the lab. Similarly, the properties of polymers incorporating this monomer can be predicted through computational simulations.

Q & A

Q. Key Considerations :

- Purity : Recrystallization from ethanol or methanol improves purity, as noted in similar azetidine syntheses .

- Yield Optimization : Adjusting stoichiometry (e.g., 1:1 molar ratio of azetidine precursor to formaldehyde) and reaction time (4–8 hours) can maximize output .

How can spectroscopic and computational methods resolve stereochemical ambiguities in this compound?

Advanced Research Question

The stereochemistry of the azetidine ring and hydroxymethyl group significantly impacts reactivity. Methodological approaches include:

- NMR Analysis : - and -NMR can identify diastereotopic protons and confirm ring conformation. For example, coupling constants () between axial and equatorial protons (e.g., 8–12 Hz) indicate chair-like azetidine conformations .

- X-ray Crystallography : Resolves absolute configuration, as demonstrated for structurally related pyrrolidinemethanol derivatives .

- DFT Calculations : Predict preferred conformers and transition states. Gaussian or ORCA software can model steric interactions between the methyl group and hydroxymethyl moiety .

Data Contradiction Example :

Conflicting NMR signals may arise from dynamic ring puckering. Variable-temperature NMR (e.g., –40°C to 25°C) can stabilize conformers for clearer analysis .

What are the key applications of this compound in medicinal chemistry?

Basic Research Question

This compound serves as a versatile intermediate:

- Pharmacophore Development : The azetidine ring enhances metabolic stability in drug candidates. For example, similar structures are used in protease inhibitors and kinase modulators .

- Biological Probes : The hydroxymethyl group facilitates conjugation to fluorescent tags or biotin for target engagement studies .

Q. Methodological Insight :

- Enzyme Assays : Test inhibitory activity against targets like HIV-1 protease using fluorescence resonance energy transfer (FRET) assays .

How can researchers address discrepancies in reported bioactivity data for this compound derivatives?

Advanced Research Question

Contradictions in biological activity often stem from:

- Structural Variability : Minor stereochemical differences (e.g., R vs. S configurations) alter binding affinities. Validate purity via HPLC (>95%) and confirm stereochemistry before testing .